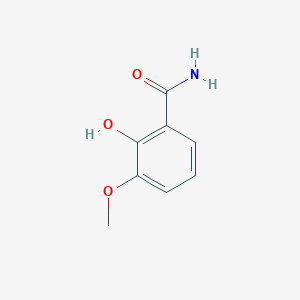

2-Hydroxy-3-methoxybenzamide

描述

Overview of Benzamide (B126) Chemical Class and Medicinal Chemistry Significance

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring linked to a carboxamide group (-CONH₂). This fundamental structure serves as a versatile scaffold in medicinal chemistry, allowing for a wide range of substitutions that can modulate the compound's physical, chemical, and biological properties. ontosight.aiontosight.ai The amide group is a key functional feature, capable of forming hydrogen bonds, which is crucial for interactions with biological targets like enzymes and receptors.

The benzamide chemical class has yielded a diverse array of pharmacologically active agents. walshmedicalmedia.com These derivatives have been investigated for a multitude of therapeutic applications, including as antipsychotic, anti-inflammatory, antimicrobial, analgesic, and anticancer agents. ontosight.aiwalshmedicalmedia.comresearchgate.net The stability and relative ease of synthesis of aromatic amides contribute to their continued exploration in drug discovery. researchgate.net For instance, some benzamide derivatives have been found to modulate neurotransmitter systems, while others show potential as new antibiotics. ontosight.ai

Historical Context of Research on Benzamide Derivatives in Pharmaceutical Sciences

Research into benzamide derivatives has a significant history in pharmaceutical sciences, with their therapeutic potential being recognized for decades. Early investigations led to the development of drugs for various conditions. For example, compounds like procainamide (B1213733) have been used in cardiology to treat cardiac arrhythmias. researchgate.net In the realm of psychiatry, sulpiride (B1682569) and amisulpiride are notable benzamide derivatives that have been used clinically. walshmedicalmedia.com

Over the years, the focus of research has expanded significantly. Scientists have explored the potential of benzamides in oncology, leading to the development of histone deacetylase (HDAC) inhibitors like Entinostat (MS-275) for cancer therapy. acs.orgresearchgate.net More recent research has delved into their role as tubulin polymerization inhibitors, which is a promising strategy for developing new cancer therapeutics. acs.org Furthermore, benzamide derivatives have been investigated for their potential in treating neurodegenerative disorders and for their role as imaging agents in diagnosing conditions like malignant melanoma. nih.govkoreascience.kr This historical progression highlights the enduring importance of the benzamide scaffold in the ongoing quest for novel and more effective pharmaceuticals.

Rationale for Focused Research on 2-Hydroxy-3-methoxybenzamide

This compound, as its name suggests, possesses a specific substitution pattern on the benzamide core that distinguishes it from other derivatives. The key features are a hydroxyl (-OH) group at the 2-position and a methoxy (B1213986) (-OCH₃) group at the 3-position of the benzene ring.

| Property | Value |

|---|---|

| CAS Number | 26751-04-2 chemicalbook.com |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

Current research indicates that this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is used in the preparation of derivatives of benzoxazinone, benzothiazinone, and quinazolinone, which are being investigated for their activity as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. chemicalbook.com PARP inhibitors are a class of drugs that have shown promise in cancer therapy.

Furthermore, derivatives incorporating the this compound moiety have been synthesized and evaluated for a range of biological activities. Studies have explored their potential as sigma-2 receptor selective ligands, which are of interest in the context of neurodegenerative diseases. nih.gov Other research has focused on their cytotoxic activity against various tumor cell lines. mdpi.com

Despite these applications, there appear to be significant gaps in the dedicated research on this compound itself. While it is utilized as a precursor, comprehensive studies on its own biological activities, pharmacokinetic profile, and specific mechanisms of action are not extensively reported in the available literature. Much of the research focuses on more complex derivatives, leaving the intrinsic properties of the parent compound less well-understood. This represents a clear gap and an opportunity for future research to fully characterize this specific benzamide derivative.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to situate this specific molecule within the broader context of the benzamide chemical class and its significance in medicinal chemistry. The article will adhere strictly to the following scope:

An introduction to benzamides and their historical relevance in pharmaceutical sciences.

A detailed look at the unique structural characteristics of this compound.

An exploration of the current research trends and identified knowledge gaps related to this compound.

The content will be based on established scientific literature and will not include information on dosage, administration, or safety profiles. The aim is to provide a scientifically accurate and informative resource for understanding the chemical and research context of this compound.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIPILRTESRLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368856 | |

| Record name | 2-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26751-04-2 | |

| Record name | 2-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3 Methoxybenzamide

Established Synthetic Routes for 2-Hydroxy-3-methoxybenzamide and its Core Scaffold

The formation of the this compound core structure can be achieved through several reliable and well-documented synthetic pathways. These methods range from direct condensations to multi-step sequences involving key intermediates.

The formation of an amide bond is central to the synthesis of benzamides. Condensation reactions, which unite a carboxylic acid or its derivative with an amine, are the most common approach. ontosight.ai A general and efficient method involves the direct condensation of benzoic acids with amines. researchgate.net This can be facilitated by various catalysts and reaction conditions. For instance, acid-catalyzed condensation between benzamide (B126) and glyoxal (B1671930) has been studied in-depth, revealing complex reaction pathways and the formation of multiple products depending on the solvent and temperature. mdpi.comnih.gov The reaction in polar aprotic solvents like acetone (B3395972) or THF often requires elevated temperatures (e.g., 60 °C) to proceed efficiently. mdpi.com

Modern approaches have focused on greener and more efficient methods. One such pathway utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth to catalyze the direct condensation of benzoic acids and amines, offering a rapid and mild route to benzamide derivatives. researchgate.net Another innovative strategy employs visible light-induced condensation cyclization of 2-aminobenzamides with aldehydes, using a photocatalyst like fluorescein, to produce quinazolin-4(3H)-ones, which are structurally related to benzamides. rsc.org

Table 1: Overview of Condensation Reaction Conditions

| Catalyst/Method | Reactants | Solvent | Key Features |

|---|---|---|---|

| Acid Catalysis (e.g., HCl, PTSA) | Benzamide, Glyoxal | Water, Alcohols, THF | Forms complex mixtures; product distribution is solvent-dependent. mdpi.com |

| Diatomite earth@IL/ZrCl4 | Benzoic acid derivatives, Amines | Toluene (B28343) | Green, rapid, mild, and highly efficient; uses ultrasonic irradiation. researchgate.net |

| Photocatalysis (Fluorescein) | 2-aminobenzamides, Aldehydes | CH3OH | Visible light-induced, proceeds at room temperature. rsc.org |

A direct and logical route to this compound involves the amidation of its corresponding carboxylic acid, 2-hydroxy-3-methoxybenzoic acid. Generally, the synthesis of benzamide derivatives is achieved through condensation reactions between benzoic acid derivatives and amines. ontosight.ai For example, the synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide is accomplished by reacting 3-methoxybenzoic acid with 3-hydroxyaniline in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine (B128534) (Et3N) in a solvent such as DMF. mdpi.com This type of amide coupling reaction is a cornerstone of medicinal chemistry and provides a versatile method for creating diverse benzamide libraries. mdpi.com

The general scheme for this synthesis can be represented as:

Activation of Carboxylic Acid: The benzoic acid derivative is activated to make it more susceptible to nucleophilic attack. This can be done by converting it to an acid chloride (e.g., using thionyl chloride) or by using coupling agents like HATU or EDC/HOBt.

Amine Condensation: The activated acid is then reacted with an amine or ammonia (B1221849) to form the amide bond.

Purification: The final product is purified, often through recrystallization or column chromatography. mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for amide bond formation. rsc.org Enzymes, such as lipases and nitrile hydratases (NHase), can be employed under mild conditions. rsc.orgnih.gov

Lipase B from Candida antarctica (CaLB) is a well-known biocatalyst for amidation. acs.org A two-step process can be used where a phenolic acid is first esterified and then undergoes lipase-catalyzed aminolysis with an amine. For instance, vanillic acid was converted to its methyl ester and then reacted with 2-phenylethylamine using immobilized CaLB in toluene at 65°C to yield the corresponding amide. acs.org

Nitrile hydratase (NHase) provides another enzymatic route, hydrating nitriles to form primary amides. nih.gov An integrated chemo-biocatalytic approach can be used where an aryl halide is first converted to a nitrile, which is then hydrated by the enzyme. For example, the NHase from Rhodococcus equi has been shown to quantitatively hydrate (B1144303) various aromatic nitriles into their corresponding amides. nih.gov This method is notable for its high selectivity and compatibility with various functional groups. nih.gov

Table 2: Examples of Biocatalytic Amide Synthesis

| Enzyme | Reactants | Key Features | Reference |

|---|---|---|---|

| Immobilized Lipase B from Candida antarctica (imm-CaLB) | Methyl ester of a phenolic acid, Primary amine | Two-step (esterification then aminolysis), sustainable solvent (toluene). | acs.org |

| Nitrile Hydratase from Rhodococcus equi (Equi_NHase) | Aromatic nitrile | High selectivity, quantitative conversion, mild aqueous conditions. | nih.gov |

| Adenylating enzyme (A2), McbA | Carboxylic acid, Amine, ATP | One-pot synthesis, mild phosphate (B84403) buffer conditions. | rsc.org |

Complex benzamides are often constructed via multi-step synthetic sequences that build the molecule progressively. A notable synthesis of N-(benzyl carbamothioyl)-2-hydroxy-3-methoxybenzamide (a derivative of the target compound) starts from 2-hydroxy-3-methoxybenzoic acid. nih.gov The process involves reacting the benzoic acid with triphenylphosphine (B44618) dithiocyanate (Ph3P(SCN)2) to form an intermediate, 8-Methoxy-2-thioxo-2H-benz[e]-1,3-oxazin-4(3H)-one. nih.gov This heterocyclic intermediate is then reacted with benzylamine (B48309) to yield the final benzamide derivative in high yield (82%). nih.gov Such multi-step approaches allow for the introduction of diverse functionalities and the construction of complex molecular architectures that are not accessible through direct single-step reactions. nih.govmdpi.com

Another example is the synthesis of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, which uses 2-hydroxy-3-methoxybenzaldehyde (B140153) as a key starting material in a multi-step sequence involving condensation with a thiazolo[3,2-a]pyrimidine core. mdpi.com

Advanced Synthetic Strategies for Functionalization and Derivatization

Once the core benzamide scaffold is in place, further chemical modifications can be performed to introduce new functional groups and modulate the molecule's properties.

The functionalization of the benzamide core, such as the introduction of allyl and hydroxyethyl (B10761427) groups, is a key strategy for creating new derivatives. ontosight.ai The synthesis of a compound like 5-allyl-2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-benzamide diacetate requires a carefully planned multi-step route that manages the reactivity of the different functional groups. ontosight.ai

The introduction of these moieties would likely involve:

Allylation: An allyl group can be introduced onto the aromatic ring, typically at the 5-position, via a Friedel-Crafts allylation or a related reaction on a suitable precursor.

N-functionalization: The hydroxyethyl group is introduced by forming the amide bond with 2-aminoethanol (ethanolamine). This step would typically be performed by reacting an activated form of the 5-allyl-2-hydroxy-3-methoxybenzoic acid with ethanolamine.

Use of Protecting Groups: Given the presence of multiple reactive sites (phenolic hydroxyl, amide N-H, and the introduced hydroxyethyl group), protecting groups would be essential to ensure selective reactions at the desired positions. ontosight.ai For example, the phenolic hydroxyl might be protected as a benzyl (B1604629) or silyl (B83357) ether during the amide coupling step.

The synthesis of related structures, such as N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide, is achieved by the direct reaction of 3-methoxybenzoic acid with the corresponding amino alcohol using standard peptide coupling agents. smolecule.com This highlights the general applicability of amide coupling reactions for introducing hydroxyalkyl functionalities.

Halogenation and Other Aromatic Substitutions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with halogenation being a key transformation. The hydroxyl group is a critical factor in these reactions and often requires protection to achieve chemoselectivity. nih.gov The introduction of halogen atoms, such as iodine, can be achieved using reagents like N-iodosuccinimide (NIS). For instance, the iodination of related hydroxybenzaldehydes has been demonstrated, suggesting a viable pathway for the halogenation of this compound. acs.org The reaction of 2-hydroxy-6-methoxybenzaldehyde (B112916) with NIS at 0 °C, warming to room temperature, resulted in a 97% yield of 2-hydroxy-3-iodo-6-methoxybenzaldehyde. acs.org

These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents to modulate the compound's properties. smolecule.com

Synthesis of N-substituted Variants

The amide nitrogen of this compound provides a reactive site for the synthesis of a diverse range of N-substituted derivatives. These variants are often prepared through the coupling of the parent benzamide with various amines or by reacting a suitable benzoic acid precursor with an amine. nih.govacs.org

One common strategy involves the reaction of 2-Hydroxy-3-methoxybenzoic acid with an amine in the presence of a coupling agent. researchgate.net For example, N-(3-hydroxyphenyl)-3-methoxybenzamide was synthesized by reacting 3-methoxybenzoic acid with 3-hydroxyaniline. researchgate.net Another approach involves the synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides from the reaction of 2-oxo-substituted-1,3-benzoxazines with benzylamine. nih.gov

The synthesis of N-substituted this compound derivatives has been explored to create compounds with specific biological activities. For instance, a series of N-(4-(dihydroisoquinolin-2(1H)-yl)butyl)-2-hydroxy-3-methoxybenzamide derivatives have been synthesized and characterized. nih.gov

| N-Substituted Derivative | Yield | Starting Materials | Reference |

| N-(4-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)butyl)-2-hydroxy-3-methoxybenzamide | 83% | 2-Hydroxy-3-methoxybenzoic acid and the corresponding amine | nih.gov |

| 2-Hydroxy-3-methoxy-N-(4-(7-nitro-3,4-dihydroisoquinoline-2(1H)-yl)butyl)benzamide | 79% | 2-Hydroxy-3-methoxybenzoic acid and the corresponding amine | nih.gov |

| 2-Hydroxy-4-iodo-3-methoxy-N-(4-(7-nitro-3,4-dihydroisoquinoline-2(1H)-yl)butyl)benzamide | 75% | 2-Hydroxy-4-iodo-3-methoxybenzoic acid and the corresponding amine | nih.gov |

| N-(Benzyl carbamothioyl)-2-hydroxy-3-methoxybenzamide | 82% | 8-Methoxy-2-thioxo-2H-benz[e]-1,3-oxazin-4(3H)-one and benzyl amine | nih.gov |

Stereoselective Synthesis of Enantiomers and Diastereomers

The development of stereoselective methods for the synthesis of chiral molecules is a significant area of research. While specific examples for the direct stereoselective synthesis of this compound enantiomers or diastereomers are not extensively documented in the provided context, general principles of asymmetric synthesis are applicable. The synthesis of chiral derivatives often involves the use of chiral auxiliaries, catalysts, or starting materials. umich.eduresearchgate.net

For instance, the stereoselective synthesis of phenanthridinones has been achieved through the chiral CpRh(III)-catalyzed asymmetric C–H activation reaction of N-methoxybenzamides with benzoquinones, yielding products with up to 94% enantiomeric excess (ee). rsc.org Such methodologies could potentially be adapted for the asymmetric synthesis of derivatives of this compound. The development of enantioselective C-H olefination of diphenylacetic acids using monoprotected chiral amino acid ligands also highlights a potential strategy. acs.org

Novel Synthetic Pathways and Method Development for Improved Yields and Purity

The quest for more efficient and pure synthetic routes is a constant endeavor in chemical synthesis.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of reactants. researchgate.net

For example, in the synthesis of isoquinolones from N-methoxybenzamides, a systematic optimization study identified that using a rhodium(III) catalyst in ethanol (B145695) at room temperature for 20 hours gave the desired product in 95% isolated yield. researchgate.net The use of biomass-derived solvents like 2-MeTHF and γ-valerolactone also proved effective. researchgate.net

In another example, the copper-catalyzed synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates was optimized. researchgate.net The study found that using 10 mol% of CuI and 1,10-phenanthroline (B135089) with eight equivalents of potassium hydroxide (B78521) in water at 100°C provided the desired product with high purity. researchgate.net

| Reaction | Catalyst | Solvent | Temperature | Yield | Reference |

| [4+2] annulation of N-methoxybenzamide | [Cp*RhCl2]2 | EtOH | Room Temp | 95% | researchgate.net |

| Hydroxylation of 2-chlorobenzamide | CuI/1,10-phenanthroline | Water | 100 °C | 97% | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org In the context of this compound synthesis, this involves exploring biocatalytic methods, using environmentally benign solvents like water, and developing one-pot syntheses to minimize waste. researchgate.netdiva-portal.org

Biocatalytic amide bond synthesis presents a more sustainable alternative to traditional methods that often employ toxic coupling reagents and harsh reaction conditions. diva-portal.org The use of enzymes can lead to high selectivity and milder reaction conditions. Additionally, performing reactions in water, as demonstrated in the copper-catalyzed synthesis of 2-hydroxybenzamides, is a significant step towards greener synthesis. researchgate.net The development of flow chemistry processes, such as the two-step flow amidation of natural phenolic acids, also contributes to greener synthesis by allowing for better control over reaction parameters and potentially reducing waste. acs.org

Characterization and Purity Assessment Techniques in Synthetic Chemistry

The unambiguous identification and determination of the purity of synthesized this compound and its derivatives are accomplished using a suite of spectroscopic and chromatographic techniques. nih.govmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. For instance, in the characterization of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)butyl)-2-hydroxy-3-methoxybenzamide, the 1H NMR spectrum shows characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the aliphatic chain, while the 13C NMR spectrum confirms the carbon framework of the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups, by their characteristic absorption frequencies. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry. mdpi.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compounds. nih.gov

The combination of these techniques provides a comprehensive characterization of this compound and its derivatives, ensuring their structural integrity and purity for further studies.

Biological Activities and Pharmacological Potentials of 2 Hydroxy 3 Methoxybenzamide

Enzyme Inhibition Studies and Mechanistic Insights

Research into the enzyme-inhibiting properties of 2-Hydroxy-3-methoxybenzamide and its derivatives has spanned several classes of enzymes. The following sections outline the specific findings in this area.

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition

Currently, there is a lack of direct scientific literature demonstrating the inhibitory activity of this compound against acetylcholinesterase (AChE). One study involving a complex derivative containing the this compound moiety reported no cholinesterase inhibition, suggesting this scaffold may not be active against this target. uni-saarland.de

Similarly, direct evidence for the inhibition of β-secretase (BACE1) by this compound is not available in the current body of research. While some studies have isolated the compound from actinomycete strains, other compounds from the same extracts were identified as having BACE1 inhibitory effects. researchgate.netresearchgate.net However, the activity was not attributed to this compound itself.

Lipoxygenase Inhibition, Particularly 12-Lipoxygenase

The this compound moiety has been identified as a key structural component in a class of synthetic lipoxygenase inhibitors derived from myxochelins. uni-saarland.denih.gov Myxochelins are catecholate-type siderophores that have been found to target human 5-lipoxygenase. nih.gov Researchers have synthesized various derivatives incorporating the this compound scaffold to explore their potential as lipoxygenase inhibitors. uni-saarland.deresearchgate.net

These studies indicate that while the core compound itself is not the primary focus, its structure is integral to the design of more complex and potent inhibitors targeting this enzyme class.

Table 1: Lipoxygenase Inhibitor Derivatives Containing the this compound Moiety This table is interactive and can be sorted by clicking the headers.

| Compound Name | Target Enzyme | Research Context |

|---|---|---|

| (S)-N-(5-(2-Chlorobenzamido)-6-hydroxyhexyl)-2-hydroxy-3-methoxybenzamide | Lipoxygenase | Synthesized as a myxochelin-derived lipoxygenase inhibitor. uni-saarland.denih.gov |

ADP-ribosyltransferase (PARP) Inhibition

There is no direct scientific evidence to suggest that this compound is an inhibitor of poly (ADP-ribose) polymerase (PARP) or other ADP-ribosyltransferases. While some studies have mentioned both PARP inhibitors and the isolation of this compound derivatives, these mentions occur in unrelated contexts within the same report, and no functional relationship has been established. drugdiscoverynews.comresearchgate.net

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

Scientific literature lacks any studies or data regarding the potential inhibitory activity of this compound against cytokinin oxidase/dehydrogenase (CKX).

USP7 Modulation

There is currently no available research linking this compound to the modulation of Ubiquitin-Specific Peptidase 7 (USP7).

Antimicrobial Activities and Mechanisms of Action

The antimicrobial potential of this compound has been highlighted through its isolation from microbially-derived extracts showing significant bioactivity. The compound was identified as a metabolite from a crude extract of Streptomyces strain JHD1T, which demonstrated strong antimicrobial effects, particularly against Gram-positive bacteria. researchgate.netresearcher.liferesearcher.life

Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. In one study, N-(Benzyl carbamothioyl)-2-hydroxy-3-methoxybenzamide was tested against a panel of bacterial strains. nih.gov The results showed that Gram-negative bacteria such as P. aeruginosa, E. coli, and A. baumannii were only minimally affected, with inhibition observed at high concentrations. nih.gov

Another related compound, N-carbamoyl-2-hydroxy-3-methoxybenzamide, was identified as a putative antimicrobial agent in a bacterial extract that exhibited a broad spectrum of activity against both Gram-positive (including MRSA) and Gram-negative bacteria. japsonline.com The mechanism of action for these compounds has not been fully elucidated but is thought to be linked to their ability to interfere with microbial growth and survival.

Table 2: Antimicrobial Activity of a this compound Derivative This table is interactive and can be sorted by clicking the headers.

| Compound Name | Target Organism | Activity | Concentration |

|---|---|---|---|

| N-(Benzyl carbamothioyl)-2-hydroxy-3-methoxybenzamide | P. aeruginosa | Inhibition | 200 µg/mL |

| N-(Benzyl carbamothioyl)-2-hydroxy-3-methoxybenzamide | E. coli | Inhibition | 200 µg/mL |

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

This compound and its derivatives have demonstrated notable antibacterial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

A primary mechanism behind the antibacterial action of 3-methoxybenzamide (B147233) derivatives is the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein. nih.gov FtsZ is a crucial protein in bacterial cell division, assembling into a Z-ring at the division site. researchgate.net By targeting FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis. This disruption ultimately leads to the inhibition of cell division. nih.govresearchgate.net The small molecule 3-methoxybenzamide itself has been identified as having weak antibacterial and filamentation activities, which are suppressed by mutations in the ftsZ gene in B. subtilis. nih.gov This finding was a starting point for the development of more potent FtsZ inhibitors. nih.gov

Derivatives of benzamide (B126) have been shown to bind to an allosteric site on the FtsZ protein, leading to the perturbation of its assembly dynamics. bohrium.comacs.org This interference can manifest as either the inhibition of FtsZ assembly or the disruption of cytokinesis by promoting or interrupting its polymerization. researchgate.net

The inhibition of FtsZ and the disruption of cell division result in distinct changes to bacterial cell morphology. In bacilli like Bacillus subtilis, this inhibition leads to cell elongation, a phenomenon known as filamentation. nih.gov In cocci such as Staphylococcus aureus, it results in an enlarged spherical size, often described as "ballooning". nih.gov These morphological changes are a direct consequence of the cell's inability to divide while it continues to grow. nih.gov

The antibacterial efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration that completely inhibits visible bacterial growth.

Antifungal Properties against Phytopathogenic Fungi

Research has also explored the antifungal potential of this compound derivatives against fungi that are pathogenic to plants. One related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has shown significant antifungal effects against Fusarium graminearum, a major pathogen affecting wheat and other cereals. nih.gov Studies have demonstrated that HMB can inhibit the mycelial growth of F. graminearum at a minimum inhibitory concentration (MIC) of 200 μg/mL. nih.gov The antifungal action of HMB involves damaging the fungal cell membrane, leading to increased permeability. nih.gov This damage results in lipid oxidation and osmotic stress within the fungal cells. nih.gov

Furthermore, HMB has been shown to significantly reduce the production of deoxynivalenol (B1670258) (DON), a mycotoxin produced by F. graminearum, by over 93% at its MIC. nih.gov The effectiveness of HMB has also been confirmed on wheat grains, indicating its potential as a protective agent for agricultural products. nih.gov Other studies have highlighted the dose-dependent antifungal activity of 2-hydroxy-4-methoxybenzaldehyde against Fusarium verticillioides, completely inhibiting fumonisin B1 production at certain concentrations. researchgate.net

Antiviral Properties

While direct research on the antiviral properties of this compound is limited, related benzamide and carboxamide structures have been investigated for their antiviral potential. For instance, Favipiravir (T-705), which is 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, is a potent antiviral drug that inhibits the RNA-dependent RNA polymerase of various RNA viruses, including influenza viruses. researchgate.net This indicates that the broader class of hydroxy-carboxamide compounds has the potential for antiviral activity, though more specific research on this compound is needed.

Antiproliferative and Anticancer Research

Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, MCF-7)

Derivatives of this compound have been the subject of anticancer research, demonstrating cytotoxic effects against various human cancer cell lines. Studies have evaluated the in vitro cytotoxicity of these compounds against liver cancer cells (HepG2) and breast cancer cells (MCF-7). researchgate.netnih.gov

For example, a complex involving a derivative of 2-hydroxy-3-methoxybenzaldehyde (B140153), 1-(2-hydroxy-3-methoxybenzaldehyde)-4-aminosalicylhydrazone (HMB-ASH), when chelated with Fe(III), exhibited a dose-dependent anti-proliferative effect on HepG2 cells. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of cell growth, was found to be approximately 20 μM for this complex. nih.gov This effect was attributed to the induction of apoptosis in the cancer cells. nih.gov

Other related benzamide derivatives have also shown significant antiproliferative activity. For instance, a 2-hydroxy-substituted benzimidazole (B57391) derivative demonstrated inhibitory activity against MCF-7 cells with an IC50 of 1.2 µM. nih.gov

Modulation of Oncogenic Pathways (e.g., MDM2, p53)

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein. The interaction between p53 and MDM2 is a key target in cancer therapy. While direct studies on this compound's effect on the MDM2-p53 pathway are limited, research on structurally related compounds suggests potential activity. For instance, a study on a Schiff base complex derived from the related compound 2-Hydroxy-3-methoxybenzaldehyde indicated an increase in p53 protein levels in cancer cells. This suggests that compounds with a 2-hydroxy-3-methoxybenzoyl moiety may have the potential to modulate the p53 pathway, a critical axis in cancer biology. nih.gov The inhibition of the MDM2-p53 interaction is a validated strategy for reactivating p53 function in tumors where it is otherwise suppressed. nih.gov

Anti-tumor Activity and Selectivity

The anti-tumor potential of this compound is an area of growing interest, with studies on related compounds showcasing promising results. Research on derivatives, such as (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines, has demonstrated cytotoxic activity against various tumor cell lines. One derivative, in particular, showed high efficiency against cervical adenocarcinoma cells (M-HeLa) while exhibiting low cytotoxicity against normal liver cells, indicating a degree of selectivity.

Furthermore, a complex containing 2-Hydroxy-3-methoxybenzaldehyde, a closely related precursor, has been shown to induce apoptosis in HepG2 liver cancer cells with an IC50 value comparable to established anti-cancer drugs. biocrick.com These findings, although not on this compound itself, highlight the potential of the 2-hydroxy-3-methoxybenzoyl scaffold as a pharmacophore for the development of novel anti-tumor agents. The selectivity of these compounds is a critical aspect, as it minimizes damage to healthy tissues, a major challenge in cancer chemotherapy.

Anti-inflammatory and Analgesic Properties

Benzamide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. researchgate.netbiomedpharmajournal.org The anti-inflammatory properties of compounds containing the 2-hydroxy-3-methoxybenzyl group have been demonstrated through the inhibition of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory pathways. nih.gov Inhibition of 12-LOX can reduce the production of pro-inflammatory mediators.

While direct studies on the analgesic effects of this compound are not extensively documented, the broader class of substituted benzamides has been investigated for their pain-relieving properties. nih.gov For example, certain N-phenylbenzamide derivatives have shown analgesic activity in preclinical models. researchgate.net Molecular docking studies on substituted benzamide derivatives have also suggested their potential as analgesic candidates. umpr.ac.id These findings provide a rationale for further investigating the specific anti-inflammatory and analgesic potential of this compound.

Antioxidant Capacity and Mechanisms

The antioxidant properties of phenolic compounds, including those with hydroxy and methoxy (B1213986) substitutions, are well-established. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in various diseases.

Radical Scavenging Activity (e.g., DPPH, FRAP assays)

Influence of Hydroxy and Methoxy Groups on Antioxidative Features

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene (B151609) ring are critical determinants of a compound's antioxidant activity. The hydroxyl group can donate a hydrogen atom to free radicals, thereby stabilizing them. The methoxy group, being an electron-donating group, can increase the electron density on the aromatic ring, which can enhance the hydrogen-donating ability of the hydroxyl group.

Studies on various phenolic compounds have consistently shown that the presence of both hydroxyl and methoxy groups contributes to their radical scavenging capabilities. nih.govnih.gov The specific 2-hydroxy-3-methoxy substitution pattern in this compound is expected to confer significant antioxidant potential due to the interplay between these two functional groups.

Central Nervous System (CNS) Related Activities

Substituted benzamides are a class of compounds known to exhibit a variety of effects on the central nervous system (CNS). mdpi.comdrugbank.com Research into the CNS-related activities of this compound and its derivatives has focused on their potential as inhibitors of cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's.

A study on 2-hydroxy-N-phenylbenzamides and their esters demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. The study found that these compounds exhibited moderate inhibition of AChE and, in some cases, were more potent than the established drug rivastigmine. researchgate.net The physicochemical properties of these benzamides also suggest they can penetrate the blood-brain barrier, a prerequisite for CNS activity. researchgate.net While these findings are for N-phenyl derivatives, they strongly suggest that the core structure of this compound is a promising scaffold for the development of CNS-active agents.

Antipsychotic Properties and Dopamine (B1211576) Receptor Interactions

There is no available scientific literature that specifically investigates or establishes the antipsychotic properties of this compound. Furthermore, no studies were found that detail its binding affinities or interaction mechanisms with dopamine receptors, which are common targets for antipsychotic medications.

Antidepressant-like Effects and Serotonergic System Modulation

Research on the potential antidepressant-like effects of this compound is not present in the available scientific databases. There is no information regarding its ability to modulate the serotonergic system, such as inhibiting serotonin (B10506) reuptake or interacting with serotonin receptors, which are key mechanisms for many antidepressant drugs.

Other Reported Biological Activities (e.g., Hepatoprotective, Antidiabetic)

There are no specific studies reporting on the hepatoprotective or antidiabetic activities of this compound. While related phenolic compounds have been investigated for various biological activities, data specifically supporting these effects for this compound is absent from the current body of scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophores within 2-Hydroxy-3-methoxybenzamide Scaffold

A pharmacophore is the specific three-dimensional arrangement of chemical features that is essential for a molecule's biological activity. For the this compound scaffold, the key pharmacophoric elements are the aromatic ring, the hydroxyl group, the methoxy (B1213986) group, and the amide group.

The 2-hydroxy-3-methoxybenzyl moiety itself is a crucial component in the design of potent and selective inhibitors of enzymes like 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes. In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy-3-methoxy substitution pattern was found to be important for potent inhibitory activity. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. This arrangement of functional groups allows for specific interactions within the active site of a target protein.

Furthermore, in studies on (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, the 2-hydroxy-3-methoxybenzylidene fragment was integral to their cytotoxic activity against cancer cell lines. This suggests that the spatial relationship of the hydroxyl and methoxy groups on the phenyl ring is a key determinant for biological action. The combination of a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (methoxy) in an ortho and meta relationship, respectively, to the rest of the molecule, creates a distinct electronic and steric profile that can be recognized by biological receptors.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the this compound scaffold at various positions have been explored to optimize biological activity and selectivity. These modifications can be broadly categorized into changes on the benzene (B151609) ring, alterations at the amide nitrogen, and repositioning of the hydroxy and methoxy groups.

The aromatic ring of this compound provides a platform for introducing various substituents to modulate the molecule's physicochemical properties and biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the molecule's potency and selectivity.

For instance, in a series of (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, the introduction of a 3-nitrophenyl group at the C5 position of the thiazolo[3,2-a]pyrimidine ring resulted in a compound with high efficiency against M-HeLa (cervical adenocarcinoma) cells and low cytotoxicity against normal liver cells. mdpi.com The electron-withdrawing nature of the nitro group likely plays a role in this enhanced activity. In contrast, derivatives with other substituents on the aryl ring showed varying degrees of cytotoxicity, highlighting the sensitivity of the biological activity to the substitution pattern on the aromatic systems of the molecule.

The electronic effects of substituents can also influence the strength of intramolecular hydrogen bonds, which in turn can affect the conformation of the molecule and its interaction with a biological target. For example, an electron-withdrawing nitro group on a salicylaldehyde-derived hydrazone was shown to strengthen an intramolecular hydrogen bond involving the phenolic hydroxyl group. beilstein-journals.org Conversely, an electron-donating methyl group had a shielding effect on the hydroxyl proton, indicating a weaker intramolecular hydrogen bond. beilstein-journals.org These principles can be applied to the this compound scaffold, where modifications to the benzene ring can fine-tune the electronic properties and conformation of the molecule.

The amide nitrogen of this compound is a key site for modification to explore new chemical space and modulate biological activity. A variety of substituents, from small alkyl groups to large aromatic moieties, can be introduced at this position.

In a study of novel N-substituted benzimidazole (B57391) carboxamides, the nature of the substituent on the amide nitrogen was found to have a strong impact on biological activity. nih.gov For example, a 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the N atom of the benzimidazole nucleus showed pronounced antiproliferative activity against multiple cell lines in the low micromolar range. nih.gov In the same study, an N-methyl-substituted derivative bearing hydroxy and methoxy groups on the phenyl ring and a cyano group on the benzimidazole nucleus displayed selective activity against the MCF-7 cell line. nih.gov

The size and nature of the substituent at the amide nitrogen can influence the molecule's solubility, lipophilicity, and ability to form intermolecular interactions. For instance, the synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide, an isomer of the title compound, demonstrates the incorporation of a substituted aryl group at the amide nitrogen. mdpi.com Such modifications can lead to significant changes in the crystal packing and hydrogen bonding networks of the resulting compounds. mdpi.com

The following table summarizes the impact of different substituents at the amide nitrogen on the antiproliferative activity of N-benzimidazole carboxamide derivatives with a hydroxylated and methoxylated phenyl ring. nih.gov

| N-substituent on Benzimidazole | Phenyl Ring Substitution | Cell Line | IC50 (µM) |

| Isobutyl | 2-hydroxy-4-methoxy | HCT 116 | 2.2 |

| Isobutyl | 2-hydroxy-4-methoxy | MCF-7 | 4.4 |

| Methyl | 2-hydroxy-4-methoxy | MCF-7 | 3.1 |

| Methyl | 2,4-dihydroxy | MCF-7 | 8.7 |

| Methyl | 3,4,5-trihydroxy | MCF-7 | 4.8 |

Data sourced from a study on N-substituted benzimidazole carboxamides. nih.gov

The relative positions of the hydroxyl and methoxy groups on the benzamide (B126) ring are critical for determining the molecule's conformation and its ability to interact with biological targets. The 2-hydroxy-3-methoxy arrangement creates a specific environment for hydrogen bonding and steric interactions.

Studies on isomers of this compound provide insight into the importance of this substitution pattern. For example, the crystal structure of 3-hydroxy-2-methoxybenzamide (B14831911) reveals an intramolecular hydrogen bond between the amide's anti-H atom and the oxygen atom of the methoxy group, forming a six-membered ring structure. nih.gov This intramolecular interaction influences the planarity of the molecule. The specific arrangement of these functional groups also dictates the intermolecular hydrogen bonding patterns, leading to the formation of centrosymmetric dimers and undulating hydrogen-bonded layers in the crystal lattice. nih.gov

In another example, N-(3-hydroxyphenyl)-3-methoxybenzamide, where the hydroxyl and methoxy groups are on different rings, exhibits polymorphism, crystallizing in two different forms. mdpi.com The conformational differences and hydrogen bonding networks in these polymorphs highlight the influence of the functional group positions on the solid-state properties of the molecule. mdpi.com

The metabolic functionalization of drug molecules often involves the hydroxylation of aromatic rings or O-dealkylation of methoxy groups. nih.gov The position of the resulting hydroxyl group can significantly alter the pharmacological activity of the molecule by affecting its interaction with the target receptor. nih.gov This underscores the importance of the precise positioning of the hydroxy and methoxy groups in the this compound scaffold for its biological profile.

Stereochemical Influences on Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers through derivatization can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms is crucial for molecular recognition by chiral biological macromolecules such as enzymes and receptors.

In a study of (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, it was demonstrated that the type of hydrogen bonding can play a key role in the chiral discrimination of these compounds in the crystalline phase. mdpi.com The formation of an O-H···N type hydrogen bond can lead to 1D supramolecular heterochiral chains or conglomerate crystallization in the case of homochiral chains. mdpi.com This indicates that even when the parent scaffold is achiral, the introduction of other functionalities can lead to supramolecular chirality, which can be relevant for interactions with biological systems.

The study also showed that when Br-substituted compounds were used, halogen bonding led to the formation of 1D supramolecular homochiral chains. mdpi.com This self-assembly into ordered chiral structures from racemic mixtures highlights how non-covalent interactions can induce stereochemical preferences in derivatives of the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the SAR and SPR of this compound and its derivatives. These methods provide insights into the electronic properties, conformational preferences, and potential interactions of these molecules with biological targets.

Molecular docking studies have been employed to predict the binding modes of related compounds within the active sites of enzymes. For example, novel benzoxazine (B1645224) derivatives synthesized from a precursor related to this compound were subjected to molecular docking studies to investigate their interaction with the bacterial gyrase enzyme. uobaghdad.edu.iq Such studies can help to rationalize the observed biological activities and guide the design of more potent inhibitors.

Density Functional Theory (DFT) calculations have been used to study the structural and electronic properties of molecules containing the hydroxy-methoxy-benzylidene moiety. In a study of N'-(4-hydroxy-3-methoxybenzylidene)naphtho[2,3-b]furan-2-carbohydrazide, DFT was used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's chemical reactivity. dergipark.org.tr The molecular electrostatic potential (MEP) map was also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are important for intermolecular interactions. dergipark.org.tr

Furthermore, computational analyses have been used to examine the binding affinities and specificity of related compounds, such as 2-hydroxy-3,5-dinitrobenzamide, towards anti-apoptotic proteins. These studies help in understanding the molecular basis of the compound's biological activity and its potential as a therapeutic agent.

Ligand-Protein Interactions and Binding Site Analysis

The specific arrangement of functional groups in the this compound scaffold dictates its potential interactions within a protein's binding site. The phenolic hydroxyl (-OH), the methoxy (-OCH₃), and the amide (-CONH₂) groups are primary determinants of its binding capabilities. Analysis of crystal structures of closely related derivatives provides significant insight into the types of non-covalent interactions this moiety can form.

Key interactions observed in derivatives include:

Hydrogen Bonding : This is the most prominent interaction. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The amide group also provides a donor (N-H) and an acceptor (C=O) site. Studies on derivatives have identified various hydrogen bonding patterns that are critical for molecular assembly and, by extension, for receptor binding. For instance, intramolecular O-H⋯N hydrogen bonds have been observed, which can help lock the molecule into a specific, bioactive conformation. nih.gov Intermolecularly, N-H⋯O, O-H⋯O, and even O-H⋯S and N-H⋯S bonds (in thio-derivatives) have been shown to form dimers and complex chain-like structures in the crystalline state. nih.govmdpi.comnih.gov These observed patterns suggest that the this compound core can engage in multiple hydrogen bonds with amino acid residues (such as serine, threonine, aspartate, and glutamate) in a binding pocket.

Halogen Bonding : In brominated derivatives of the scaffold, halogen bonds of the N···Br or O···Br type have been shown to influence supramolecular assembly, indicating another potential interaction to be exploited in drug design. mdpi.com

π-Stacking : The benzene ring provides a platform for π-π stacking or π-cation interactions with aromatic or charged residues (like phenylalanine, tyrosine, tryptophan, or arginine) in a protein target.

The combination of these interactions, particularly the directional and specific nature of hydrogen bonds, allows the this compound scaffold to serve as a versatile anchor for binding to diverse biological targets.

| Interaction Type | Participating Groups on Scaffold | Description | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Phenolic O-H, Azomethine N | Forms a stabilizing ring structure, influencing overall molecular conformation. | nih.gov |

| Intermolecular Hydrogen Bond | Amide N-H, Carbonyl O | Leads to the formation of molecular chains and dimers, crucial for crystal packing and indicative of protein interaction potential. | nih.gov |

| Intermolecular Hydrogen Bond | Phenolic O-H, Carbonyl O | Contributes to the formation of supramolecular dimers. | mdpi.com |

| Intermolecular Hydrogen Bond | Phenolic O-H, Thioamide S | Observed in thio-derivatives, forming inversion dimers. | nih.gov |

| Halogen Bonding | Nitrogen/Oxygen, Bromine | In brominated analogues, N···Br or O···Br interactions create unique motifs in supramolecular assembly. | mdpi.com |

Conformational Analysis and its Relation to Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For this compound and its derivatives, the relative orientation of the phenyl ring, the amide group, and the substituents is critical for proper alignment within a target's binding site.

Conformational analysis, through methods like single-crystal X-ray diffraction and theoretical calculations, reveals key structural features. mdpi.com

Substituent Orientation : The orientation of the hydroxyl and methoxy groups is also significant. In the crystalline phase of some derivatives, these groups are found to be in a syn orientation relative to other parts of the molecule. mdpi.com

Polymorphism : Conformational variations can lead to the existence of different crystalline forms, or polymorphs. mdpi.com These polymorphs can have different physical properties and may arise from subtle shifts in conformation and intermolecular interactions, such as the dimensionality of hydrogen bonding networks. mdpi.comresearchgate.net

The preferred conformation dictates how the molecule presents its interactive functional groups to a protein. A rigid conformation might fit perfectly into a specific binding site, leading to high potency, while a more flexible molecule might be able to adapt to multiple targets. Understanding the conformational landscape is therefore essential for explaining and predicting bioactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds based on the this compound scaffold, MD simulations provide valuable insights into their dynamic behavior, which is not apparent from static crystal structures.

Studies on isomeric structures have utilized MD simulations and enhanced sampling techniques like well-tempered metadynamics to rationalize the spontaneous transformation of one polymorph into another at room temperature. mdpi.comresearchgate.net These simulations can elucidate the energy barriers between different conformational states and map the transition pathways. mdpi.com In the context of drug design, MD simulations can be used to:

Predict the stability of a ligand when bound to a protein.

Observe how the ligand and protein adapt to each other's presence.

Estimate the free energy of binding, a key indicator of ligand affinity.

Explore the conformational flexibility of the molecule in an aqueous environment, mimicking physiological conditions.

By simulating the dynamic nature of the molecule, researchers can gain a more realistic understanding of its behavior and its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in optimizing lead compounds.

A notable example involves the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of the enzyme 12-lipoxygenase. nih.gov In such studies, a series of analogues is synthesized where different parts of the molecule are systematically modified. The biological activity (e.g., IC₅₀) of each compound is measured, and this data is used to build a QSAR model.

The process typically involves:

Data Set Generation : A series of compounds with the core scaffold is selected, and their biological activities are determined.

Descriptor Calculation : Molecular descriptors representing various physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Building : Statistical methods are used to create an equation that correlates the descriptors with biological activity.

Model Validation : The predictive power of the model is rigorously tested using statistical metrics such as the coefficient of determination (r²), cross-validated r² (q²), and predictive r² (pred_r²).

A validated 3D-QSAR model can generate a visual map that highlights regions around the scaffold where bulky groups, positive or negative charges, or hydrophobic features would increase or decrease activity, thereby guiding the design of more potent molecules.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that abstracts the essential steric and electronic features of a molecule required for binding to a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model would be constructed based on its key interaction points.

A typical pharmacophore model derived from this scaffold would likely include:

A hydrogen bond donor feature (from the phenolic -OH and/or amide N-H).

A hydrogen bond acceptor feature (from the carbonyl oxygen, methoxy oxygen, and/or phenolic -OH).

An aromatic ring feature.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query in a virtual screening campaign. pharmacophorejournal.com In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. nih.gov The "hits" from this screening have a higher probability of being active against the target of interest. This approach allows for the rapid identification of novel and structurally diverse compounds that possess the necessary features for biological activity, serving as new starting points for drug development.

Advanced Preclinical Research and Mechanistic Studies

In Vitro and In Vivo Characterization of Lead Compounds

In vitro studies have successfully identified and characterized several lead compounds based on the methoxybenzamide core structure, demonstrating their potential as potent inhibitors of specific biological targets.

A series of 2-methoxybenzamide (B150088) derivatives were synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway. nih.govsemanticscholar.org Within this series, a lead compound, designated as compound 21 , emerged with significant potency. In a Gli-luciferase reporter assay, compound 21 demonstrated a nanomolar IC₅₀ value of 0.03 μM. nih.govsemanticscholar.org Further characterization revealed its efficacy in cell-based assays. Compound 21 showed stronger antiproliferative activity against Daoy medulloblastoma cells, a model with activated Hh signaling, compared to the established inhibitor vismodegib. nih.gov At concentrations of 1 μM and 10 μM, compound 21 reduced Daoy cell viability to 72% and 43%, respectively. nih.gov

In a separate line of research, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide were identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes. nih.gov Top compounds from this series, namely compounds 35 and 36 , displayed nanomolar potency against 12-LOX. nih.gov These compounds also effectively inhibited PAR-4 induced aggregation and calcium mobilization in human platelets, further confirming their biological activity in a cellular context. nih.gov

Detailed in vivo characterization of these specific lead compounds is not extensively reported in the available scientific literature.

| Lead Compound Class | Specific Compound | Target | In Vitro Activity |

|---|---|---|---|

| 2-Methoxybenzamide Derivative | Compound 21 | Hedgehog Signaling Pathway (Smoothened receptor) | IC₅₀ = 0.03 μM (Gli-luciferase assay) nih.govsemanticscholar.org |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivative | Compounds 35 and 36 | 12-Lipoxygenase (12-LOX) | nM potency nih.gov |

Pharmacokinetic Profiling (ADME studies excluding dosage/administration)

Comprehensive pharmacokinetic data for 2-Hydroxy-3-methoxybenzamide is not available in the reviewed literature. However, some studies on its derivatives provide qualitative assessments.

Specific studies detailing the absorption and distribution of this compound have not been identified. Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives noted that lead compounds possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, though specific quantitative data on their absorption rates or tissue distribution were not provided. nih.govgoogle.com

Information regarding the specific metabolic pathways and biotransformation of this compound is not available in the current body of research.

The mechanisms of excretion for this compound have not been elucidated in the available scientific literature.

Cellular and Molecular Mechanisms Underlying Therapeutic Effects

Research into derivatives of 2-methoxybenzamide has provided significant insights into their cellular and molecular mechanisms of action, particularly concerning the modulation of key signaling pathways implicated in cancer.

The primary molecular mechanism identified for 2-methoxybenzamide derivatives is the inhibition of the Hedgehog (Hh) signaling pathway. nih.govrsc.org The Hh pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is linked to the development of various cancers, including basal cell carcinoma and medulloblastoma. nih.govnih.gov

The signaling cascade is initiated when an Hh ligand binds to the transmembrane protein Patched (Ptch), which alleviates its inhibition of the G protein-coupled receptor-like protein, Smoothened (Smo). nih.govnih.gov This allows Smo to translocate to the primary cilium, a microtubule-based organelle, where it triggers a downstream cascade that ultimately leads to the activation of Glioma-associated oncogene homolog (Gli) transcription factors. nih.gov Activated Gli proteins then move to the nucleus to regulate the transcription of Hh target genes. nih.gov

Studies have demonstrated that lead compounds with a 2-methoxybenzamide scaffold, such as compound 21, function as potent Smo antagonists. nih.govsemanticscholar.org The molecular basis of this inhibition is the blockade of Smo, which prevents its ciliary translocation. nih.govsemanticscholar.org This action effectively halts the downstream signaling cascade. nih.gov Notably, compound 21 was found to be effective not only against the wild-type (WT) Smo receptor but also against drug-resistant mutants like D477G, which can reduce the efficacy of other Hh pathway inhibitors. nih.govsemanticscholar.org

Receptor Binding and Activation/Inhibition Profiles

Derivatives of this compound have been investigated for their potential to interact with and modulate the activity of specific biological targets. A notable area of research has been the development of potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including platelet aggregation, inflammation, and cancer.

One study focused on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. These compounds were designed to target 12-LOX, and structure-activity relationship (SAR) studies revealed that specific substitutions on the benzamide (B126) and sulfonamide moieties significantly influenced their inhibitory potency. The most promising compounds in this series demonstrated nanomolar (nM) potency against 12-LOX. nih.govjustia.com This high level of activity suggests a strong binding affinity to the enzyme's active site. The 2-hydroxy-3-methoxybenzyl moiety was identified as a key pharmacophore contributing to this potent inhibition. nih.govjustia.com

The table below summarizes the inhibitory activity of selected 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against 12-LOX.

Table 1: Inhibitory Potency of this compound Derivatives against 12-LOX

| Compound | Structure | 12-LOX IC₅₀ (nM) |

|---|---|---|

| Derivative 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent (specific value not publicly available) |

| Derivative 2 | Optimized analog from the series | Potent (specific value not publicly available) |

Note: Specific IC₅₀ values for individual compounds are detailed within the primary research but are broadly described as being in the nanomolar range.

Gene Expression Modulation (e.g., mRNA expression)

Currently, there is a lack of publicly available scientific literature detailing the specific effects of this compound on gene expression. Studies focusing on the modulation of mRNA or protein expression levels by this compound have not been reported. Therefore, its profile regarding gene expression modulation remains uncharacterized.

Toxicity Mechanisms and Safety Pharmacology (excluding dosage/administration)

The preclinical safety assessment of new chemical entities involves evaluating their potential for toxicity in normal, non-cancerous cells. This is crucial for determining a compound's therapeutic index and potential for off-target effects.

The cytotoxic effects of derivatives of this compound have been evaluated against normal cell lines to assess their general toxicity. In a study investigating a series of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, the compounds were tested for their cytotoxicity against the normal human liver cell line, Chang liver. mdpi.com

The results indicated that the cytotoxic impact on these normal cells was dependent on the specific chemical structure of the derivative. Some compounds within the series exhibited moderate cytotoxicity against the Chang liver cells. mdpi.com However, one of the lead compounds, which demonstrated high efficacy against a cervical cancer cell line (M-HeLa), showed low biological activity and thus low cytotoxicity against the normal liver cells. mdpi.com This suggests a degree of selectivity for cancer cells over normal cells for certain derivatives.

The following table presents the cytotoxicity data for selected (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives against the Chang liver normal cell line.

Table 2: Cytotoxicity of this compound Derivatives in Chang Liver Normal Cells

| Compound | IC₅₀ (µM) against Chang Liver Cells |

|---|---|

| Derivative A | > 30 |

| Derivative B | 15.6 |

| Derivative C | > 30 |

Data extracted from a study on (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines. mdpi.com

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects that could lead to toxicity. For the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives that potently inhibit 12-LOX, their selectivity was assessed against related enzymes.

These lead compounds were found to have excellent selectivity over other lipoxygenases and cyclooxygenases (COX-1 and COX-2), which are structurally and functionally related enzymes. nih.govjustia.com This high selectivity is a favorable characteristic, as the inhibition of other enzymes in the arachidonic acid cascade could lead to unwanted side effects.

Furthermore, the study on (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines calculated a selectivity index (SI) for a lead compound. The SI is the ratio of the IC₅₀ value for normal cells to the IC₅₀ value for tumor cells. A higher SI value indicates greater selectivity for cancer cells. The lead compound in this study was found to have an SI greater than 6 for the M-HeLa cancer cell line, indicating it was over six times more toxic to the cancer cells than to the normal Chang liver cells. mdpi.com

Table 3: Selectivity Profile of a this compound Derivative

| Compound | Target | Off-Target | Selectivity Index (SI) |

|---|

| (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine Derivative | M-HeLa (Cervical Cancer Cells) | Chang Liver (Normal Cells) | > 6 |

Prodrug Strategies for Enhanced Efficacy or Reduced Toxicity

While no specific prodrugs of this compound have been reported in the scientific literature, various prodrug strategies are commonly employed for phenolic compounds to improve their physicochemical and pharmacokinetic properties. The phenolic hydroxyl group and the amide functional group in this compound are amenable to chemical modification to create prodrugs.

A common approach for phenolic drugs is to mask the hydroxyl group with a promoiety that can be cleaved in vivo to release the active parent drug. This can enhance properties such as water solubility or membrane permeability. Examples of promoieties used for phenolic groups include esters, carbonates, carbamates, phosphates, and ethers. nih.gov For instance, converting the phenolic hydroxyl of this compound into an ester or a phosphate (B84403) ester could significantly increase its aqueous solubility, which might be beneficial for certain formulation requirements.

Conversely, to enhance lipid solubility and passive diffusion across biological membranes, more lipophilic promoieties could be attached to the hydroxyl or amide group. These modifications are designed to be cleaved by ubiquitous enzymes in the body, such as esterases or phosphatases, to ensure the release of the active this compound at the desired site of action. The design of such prodrugs would need to ensure appropriate chemical stability and enzymatic lability to release the parent drug effectively in vivo.

Emerging Research Directions and Future Perspectives

Development of Multi-targeted Agents

The development of multi-targeted agents from the 2-Hydroxy-3-methoxybenzamide scaffold represents a significant strategy in modern drug discovery. This approach aims to design single molecules that can interact with multiple biological targets, potentially offering improved therapeutic efficacy and a reduced likelihood of drug resistance.

Research has led to the identification of derivatives with potent and selective inhibitory effects on multiple enzymes. For instance, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been synthesized. nih.gov These compounds have demonstrated nanomolar potency against 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, skin diseases, diabetes, and cancer. nih.gov Beyond their primary target, these derivatives also effectively inhibit PAR-4 induced platelet aggregation and calcium mobilization in human platelets, indicating a multi-targeted profile that could be beneficial in thrombosis and inflammatory disorders. nih.gov

Furthermore, derivatives of this compound are being explored for their utility in preparing compounds that target poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a validated target in oncology. chemicalbook.com The ability to modulate both inflammatory pathways and DNA repair mechanisms with a single chemical entity underscores the versatility of the this compound framework in creating dual-action therapeutic agents.

Table 1: Multi-Targeted Activity of this compound Derivatives

| Derivative Class | Primary Target | Secondary Target(s)/Effect(s) | Potential Therapeutic Areas |

|---|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-lipoxygenase (12-LOX) | Platelet aggregation, Calcium mobilization | Inflammation, Diabetes, Thrombosis, Cancer nih.gov |

| Benzamide (B126), Benzoxazinone, Benzothiazinone, and Quinazolinone derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) | Not specified | Cancer chemicalbook.com |

Exploration of Natural Product Derivatives and Biosynthetic Pathways

Nature serves as a rich source of therapeutic compounds, and derivatives of this compound have been identified in various natural sources. These natural analogues provide valuable insights into the structural modifications that can influence biological activity.

A notable example is Nonivamide (pelargonic acid vanillylamide or PAVA), a capsaicinoid found in chili peppers (Capsicum species). nih.govtargetmol.com It is an amide of pelargonic acid and vanillyl amine. wikipedia.org Although commonly manufactured synthetically for use as a food additive and in pharmaceutical formulations, its natural occurrence highlights the biosynthetic capability of plants to produce such structures. nih.govwikipedia.org Another related natural product is Palvanil (N-palmitoyl-vanillamide), a non-pungent capsaicin-like compound also found in low amounts in Capsicum plants, which is a potent desensitizer of the TRPV1 receptor. researchgate.net

The study of these naturally occurring derivatives is crucial. They serve as lead compounds for further chemical synthesis and optimization. Understanding their biosynthetic pathways in plants could also open up possibilities for biotechnological production methods, offering a sustainable and controlled source of these valuable molecules.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering tools to accelerate the identification and optimization of new therapeutic agents. accscience.comnih.gov For analogues of this compound, these computational approaches can be applied across various stages of development.

Furthermore, generative AI models can design entirely new molecules from scratch, built around the core this compound structure but optimized for desired properties such as enhanced potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. accscience.comnih.gov By predicting potential toxicity and pharmacokinetic challenges early in the design phase, AI and ML can help de-risk the development pipeline and increase the probability of success for clinical candidates. accscience.com

Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents is a cornerstone of treatment for many complex diseases. Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens. Synergy can manifest as enhanced efficacy, reduced side effects, or the overcoming of drug resistance.

Derivatives of this compound, such as Nonivamide, have been studied in combination with other therapeutic agents. For example, Nonivamide has been investigated in combination with Nicarboxil for the treatment of lower back pain. nih.gov The rationale behind such combinations is often to target different pathways involved in the disease pathology.

The potential for interactions with other medications is an important consideration in developing combination therapies. For instance, the concurrent use of Nonivamide with other topical analgesics or anti-inflammatory agents could potentially enhance their effects. patsnap.com Future research will likely focus on systematically identifying and evaluating synergistic combinations, potentially through high-throughput screening of drug combinations or computational prediction models, to unlock new therapeutic strategies for a range of conditions.